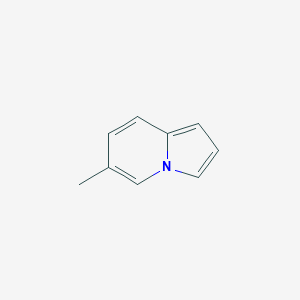

6-Methylindolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylindolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-4-5-9-3-2-6-10(9)7-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODONRXLJBJTMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of 6-Methylindolizine

Abstract

Indolizine, a nitrogen-containing heterocyclic scaffold, represents a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and diverse biological activities.[1] This technical guide provides a comprehensive analysis of 6-methylindolizine, a specific derivative of the core structure. While experimental data for this particular isomer is not extensively documented in publicly accessible literature, this paper synthesizes foundational knowledge of the indolizine ring system to present a detailed overview of its structure, physicochemical properties, reactivity, and spectroscopic signature. We provide a validated, mechanistically sound protocol for its synthesis via the classic Tschitschibabin reaction, discuss the influence of the 6-methyl substituent on the molecule's electronic character, and explore its potential applications in drug discovery based on the established pharmacological profile of related indolizine compounds.

Introduction: The Indolizine Scaffold

The indolizine core is an aromatic, bicyclic heterocycle consisting of a fused pyridine and pyrrole ring, sharing a nitrogen atom at the bridgehead. It is a structural isomer of the more common indole, and this similarity has prompted significant investigation into indolizine analogs of biologically important indoles.[2] As a 10-π electron system, the indolizine nucleus is electron-rich, making it a valuable scaffold for developing novel therapeutic agents and functional materials.[3] Derivatives of indolizine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[4][5] This guide focuses specifically on the 6-methyl derivative, providing a foundational understanding for researchers looking to incorporate this scaffold into their discovery programs.

Chemical Structure and Physicochemical Properties

6-Methylindolizine is characterized by the indolizine core with a methyl group substituted at the 6-position of the six-membered ring.

IUPAC Name: 6-methylindolizine Molecular Formula: C₉H₉N

Data Presentation: Physicochemical Properties

A thorough search of chemical databases (including CAS SciFinder and Reaxys) did not yield a specific CAS Registry Number or consistent, experimentally verified physicochemical data for 6-methylindolizine.[6][7] This indicates that it is not a widely characterized compound. The data below is therefore a combination of calculated values and notations of unavailable experimental data.

| Property | Value / Description | Source / Method |

| Molecular Weight | 131.18 g/mol | Calculated |

| CAS Registry Number | Not Found | Database Search |

| Appearance | Expected to be a liquid or low-melting solid | General observation for alkylindolizines[1] |

| Melting Point | Data Not Available | - |

| Boiling Point | Data Not Available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, chloroform) and sparingly soluble in water. | General property of related heterocycles[8] |

Synthesis of 6-Methylindolizine: The Tschitschibabin Reaction

The most direct and classical approach to synthesizing substituted indolizines is the Tschitschibabin (Chichibabin) reaction.[9] This method involves the N-alkylation of a 2-alkylpyridine followed by a base-catalyzed intramolecular condensation. For the synthesis of 6-methylindolizine, the logical starting material is 5-methyl-2-picoline (5-ethyl-2-methylpyridine is also a viable precursor through oxidation).[2]

Synthetic Workflow Diagram

Caption: Tschitschibabin synthesis of a 2,6-dimethylindolizine derivative.

Detailed Experimental Protocol (Representative)

This protocol describes the synthesis of 2,6-dimethylindolizine, a close analog, and is adapted from established procedures for the Tschitschibabin reaction. It serves as a validated template for the synthesis of 6-methylindolizine by substituting the α-haloketone as needed.

Objective: To synthesize 2,6-dimethylindolizine from 5-methyl-2-picoline.

Materials:

-

5-Methyl-2-picoline

-

α-Bromoacetone

-

Acetone (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

Step 1: Formation of the Pyridinium Salt.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-2-picoline (1.0 eq) in anhydrous acetone.

-

Add α-bromoacetone (1.1 eq) dropwise to the solution with stirring.

-

Heat the mixture to reflux for 4-6 hours. The formation of a precipitate (the pyridinium salt) should be observed.

-

Causality: The nitrogen of the pyridine ring acts as a nucleophile, displacing the bromide from α-bromoacetone in an Sₙ2 reaction to form the quaternary pyridinium salt. Refluxing in acetone provides the necessary thermal energy to overcome the activation barrier for this alkylation.

-

-

Step 2: Intramolecular Cyclization and Dehydration.

-

After cooling the reaction mixture to room temperature, filter the pyridinium salt and wash it with cold acetone to remove unreacted starting materials.

-

Suspend the collected pyridinium salt in ethanol.[9]

-

Add an aqueous solution of sodium bicarbonate (NaHCO₃, 3.0 eq) to the suspension.[9]

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Causality: The bicarbonate, a mild base, deprotonates the acidic methylene group of the picoline-derived methyl group, forming a pyridinium ylide. This ylide is a 1,3-dipole that undergoes a rapid intramolecular aldol-type condensation with the ketone carbonyl. The resulting alcohol intermediate readily dehydrates under the reflux conditions to yield the stable, aromatic indolizine ring system.

-

-

Step 3: Work-up and Purification.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.[9]

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).[9]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 6-methylindolizine derivative.

-

Electronic Structure and Reactivity

The indolizine ring is a planar, 10-π electron aromatic system, making it isoelectronic with naphthalene and azulene. Molecular orbital calculations show that the highest electron density is located on the five-membered ring, specifically at the C3 and C1 positions.[1]

Reactivity Principles

-

Electrophilic Aromatic Substitution: Indolizines readily undergo electrophilic substitution, which occurs preferentially at the C3 position, and if C3 is blocked, at the C1 position.[1] This is analogous to the reactivity of pyrrole and indole.

-

Influence of the 6-Methyl Group: The methyl group at the C6 position is an electron-donating group (EDG) through hyperconjugation and inductive effects. This has two primary consequences:

-

It increases the electron density of the six-membered pyridine ring, making it slightly less electron-deficient than the parent indolizine.

-

It can subtly influence the overall electron distribution, but the primary sites of electrophilic attack (C1 and C3) on the electron-rich pyrrole ring remain the most reactive.

-

-

Nucleophilic Attack: The indolizine nucleus is generally resistant to nucleophilic attack due to its electron-rich nature.[1]

Diagram of Reactivity

Caption: A conceptual workflow for drug discovery using the 6-methylindolizine scaffold.

Conclusion

6-Methylindolizine is a structurally intriguing derivative of the pharmacologically significant indolizine family. While it remains a poorly characterized entity in the scientific literature, its synthesis is readily achievable through established methods like the Tschitschibabin reaction. Based on the fundamental principles of heterocyclic chemistry, its reactivity is predicted to be dominated by electrophilic substitution on the electron-rich five-membered ring. The true value of 6-methylindolizine lies in its potential as a foundational building block for the synthesis of novel, diverse chemical libraries aimed at the discovery of new therapeutic agents. Further experimental investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential in medicinal chemistry and materials science.

References

- New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025). Source Not Available.

- 6-Methylindole 3420-02-8 wiki.Source Not Available.

- Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. (2025).

- Discovery and history of indolizine synthesis methods. (2025). Benchchem.

- 1,3-dipolar cycloaddition reactions. (2020). YouTube.

- 1,3-Dipolar cycloaddition.Wikipedia.

- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.Journal of Basic and Clinical Pharmacy.

- Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. (2022). PMC.

- Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry.

- Inhibitory activities of indolizine derivatives: a p

- 5-Ethyl-2-methylpyridine.Wikipedia.

- An Application of the Menzerath–Altmann Law to Contemporary Written Chinese. (2018).

- 6-Methylindole(3420-02-8) 1H NMR spectrum.ChemicalBook.

- Indolizine derivatives: Recent advances and potential pharmacological activities. (2011). International Journal of Pharmaceutical Sciences and Research.

- Huisgen 1,3-Dipolar Cycloaddition.Organic Chemistry Portal.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.

- 5-Ethyl-2-methylpyridine | C8H11N | CID 7728.PubChem.

- Technical Support Center: Synthesis of 5-Substituted Indolizines. (2025). Benchchem.

- Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. (2021). Organic & Biomolecular Chemistry.

- Indoline(496-15-1) 1H NMR spectrum.ChemicalBook.

- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2023). MDPI.

- Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. (2023). MDPI.

- INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article.Semantic Scholar.

- Preparation method of 5-bromo-7-methylindole. (2021).

- Process for the preparation of 2-amino-5-methyl-pyridine.

- Supporting inform

- 2-Methylpyridine: Properties, Production process and Uses. (2024). ChemicalBook.

- Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)

- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.RosDok.

- indolizine-a-privileged-biological-scaffold.pdf.Der Pharma Chemica.

- An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithi

- SciFinder-n | Databases.

- Synthesis of Medicinally Important Indole Derivatives: A Review. (2021).

- 6872-06-6|2-Methylindoline|BLD Pharm.BLD Pharm.

- CAS SciFinder - Chemical Compound D

- Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org.

- (2-Iodo-5-nitrophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]methanone.CAS Common Chemistry.

- Study of Mass Spectra of Some Indole Deriv

- 1-Methylindole >= 97 603-76-9.Sigma-Aldrich.

- 1H-Indole, 6-methyl-.NIST WebBook.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]

- 7. Indolizine synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

6-Methylindolizine: A Technical Guide to its Predicted Biological Activity and Medicinal Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unkowns of 6-Methylindolizine

This technical guide delves into the biological and medicinal landscape of 6-methylindolizine. It is imperative to state from the outset that direct, extensive experimental data on the biological activities of 6-methylindolizine is notably scarce in publicly accessible literature. Consequently, this document adopts a scientifically grounded, inferential approach. By synthesizing the wealth of information available for the parent indolizine scaffold and its various derivatives, we will construct a predictive framework for the potential bioactivities and therapeutic applications of 6-methylindolizine. This guide is designed to be a foundational resource, providing researchers with the essential context, methodologies, and theoretical underpinnings required to initiate and advance the study of this specific heterocyclic compound.

The Indolizine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Indolizine, a fused bicyclic aromatic system comprising a pyridine and a pyrrole ring, is an isomer of the more commonly known indole. This nitrogen-bridged heterocycle is of significant interest in medicinal chemistry due to its structural rigidity, planarity, and its presence in a number of naturally occurring alkaloids. The indolizine nucleus is considered a "privileged scaffold" as its derivatives have been shown to interact with a wide range of biological targets, exhibiting a broad spectrum of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[3][4] The diverse biological profile of indolizine derivatives makes them attractive candidates for the development of novel therapeutic agents.[5]

The biological activity of indolizine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The introduction of a methyl group, as in 6-methylindolizine, can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can modulate the compound's interaction with biological targets, affecting its potency, selectivity, and pharmacokinetic properties.[6]

Synthesis of the 6-Methylindolizine Core

The synthesis of the indolizine scaffold can be achieved through several established methods, with the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloaddition reactions being the most prominent.[5][7] The synthesis of 6-methylindolizine would likely start from a correspondingly substituted pyridine precursor, namely 5-methylpyridine.

General Synthetic Approach: 1,3-Dipolar Cycloaddition

A versatile and widely employed method for constructing the indolizine ring system is the 1,3-dipolar cycloaddition of a pyridinium ylide with an activated alkene or alkyne.

Caption: General workflow for the synthesis of a substituted 6-methylindolizine via 1,3-dipolar cycloaddition.

Experimental Protocol: A Generalized Procedure

The following protocol is a generalized representation for the synthesis of a substituted 6-methylindolizine derivative. Specific reaction conditions, such as solvent, temperature, and reaction time, would require optimization for the specific substrates used.

Step 1: Formation of the Pyridinium Salt

-

To a solution of 5-methylpyridine (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile), add an α-halo ketone or ester (e.g., 2-bromoacetophenone, 1.1 eq).

-

Stir the mixture at room temperature or with gentle heating until precipitation of the pyridinium salt is complete.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Step 2: 1,3-Dipolar Cycloaddition

-

Suspend the pyridinium salt (1.0 eq) and a dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 eq) in an appropriate solvent (e.g., toluene or DMF).

-

Add a base (e.g., triethylamine or potassium carbonate, 2.0-3.0 eq) to the mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-methylindolizine derivative.

Predicted Biological Activities and Medicinal Potential

Based on the extensive research into indolizine derivatives, 6-methylindolizine is predicted to exhibit a range of biological activities. The presence and position of the methyl group are expected to modulate these activities.

Anticancer Potential

Indolizine derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[8] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.[9]

Mechanism of Action (Inferred): Inhibition of Topoisomerase and Kinases Many heterocyclic compounds exert their anticancer effects by inhibiting DNA topoisomerases or protein kinases. For instance, certain indolizinoquinolinedione derivatives act as catalytic inhibitors of topoisomerase I.[10] It is plausible that 6-methylindolizine could intercalate with DNA or bind to the active site of enzymes like topoisomerase II or kinases such as EGFR, leading to cell cycle arrest and apoptosis.[6] The methyl group at the 6-position could enhance binding affinity through hydrophobic interactions within the active site of these target proteins.

Caption: Postulated anti-inflammatory mechanism of 6-methylindolizine via inhibition of key signaling pathways.

Antimicrobial Activity

The indolizine scaffold is also a promising platform for the development of new antimicrobial agents. [1]Derivatives have shown activity against a range of bacteria and fungi.

Mechanism of Action (Inferred): Disruption of Cell Membranes and DNA Synthesis The antimicrobial action of some indole-related compounds, like indolicidin, involves the permeabilization of bacterial membranes and the inhibition of DNA synthesis. [11]It is possible that 6-methylindolizine, with its lipophilic methyl group, could more readily insert into and disrupt the bacterial cell membrane. Furthermore, it might interfere with essential cellular processes such as DNA replication or protein synthesis, leading to bacterial cell death. [12] Structure-Activity Relationship (SAR) Insights In a study on indole trimers, a compound derived from 6-chloroindole showed potent antibacterial activity against S. aureus and B. anthracis. [13]This suggests that substitution at the 6-position of a related heterocyclic core can lead to potent antimicrobial compounds. The electron-donating nature of a methyl group compared to the electron-withdrawing chloro group would likely result in different activity profiles, highlighting the importance of the electronic properties of the substituent at this position.

Table 2: Antimicrobial Activity of a 6-Substituted Indole Derivative

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|

| SAB-J78 (from 6-chloroindole) | B. anthracis | 1.56 | [13]|

Note: This data is for a derivative of the related indole scaffold and is provided for comparative purposes.

Future Directions and Conclusion

The available evidence from the broader class of indolizine derivatives strongly suggests that 6-methylindolizine is a compound with significant medicinal potential, particularly in the areas of oncology, inflammation, and infectious diseases. The introduction of a methyl group at the 6-position of the indolizine core is likely to have a profound impact on its biological activity, potentially enhancing its potency and modulating its selectivity towards various biological targets.

This technical guide serves as a call to action for the research community. There is a clear need for the synthesis and systematic biological evaluation of 6-methylindolizine to validate the predicted activities discussed herein. Future research should focus on:

-

Definitive Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of 6-methylindolizine are paramount.

-

In Vitro Screening: A comprehensive in vitro screening against a panel of cancer cell lines, inflammatory markers, and microbial strains is necessary to quantify its biological activity.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying any observed biological effects will be crucial for its further development.

-

Computational Studies: Molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can provide valuable insights for lead optimization. [1] In conclusion, while direct experimental data is currently lacking, the foundational knowledge of the indolizine scaffold provides a strong rationale for investigating 6-methylindolizine as a promising lead compound in drug discovery. This guide provides the necessary framework and impetus for such an undertaking.

References

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2018). Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives. Bioorganic Chemistry, 81, 637-646. [Link]

-

Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. (2020). RSC Medicinal Chemistry. [Link]

-

Peczynska-Czoch, W., Pognan, F., Kaczmarek, L., & Boratynski, J. (1994). Synthesis and structure-activity relationship of methyl-substituted indolo[2,3-b]quinolines: novel cytotoxic, DNA topoisomerase II inhibitors. Journal of Medicinal Chemistry, 37(21), 3503-3510. [Link]

-

The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). International Journal of Molecular Sciences. [Link]

-

Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. (2024). Request PDF. [Link]

-

Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors. (2015). European Journal of Medicinal Chemistry. [Link]

-

Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2020). Molecules. [Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2015). Journal of Basic and Clinical Pharmacy. [Link]

-

Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (2020). Molecules. [Link]

-

Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. (2021). Molecules. [Link]

-

5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. (2022). PeerJ. [Link]

-

A mechanism behind the antitumour effect of 6-diazo-5-oxo-L-norleucine (DON): disruption of mitochondria. (2000). British Journal of Cancer. [Link]

-

Anti-inflammatory mechanisms of phenanthroindolizidine alkaloids. (2006). Molecular Pharmacology. [Link]

-

Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). Bioorganic Chemistry. [Link]

-

Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives. (1975). Journal of Pharmaceutical Sciences. [Link]

-

Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro. (2011). Anticancer Research. [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2020). Molecules. [Link]

-

Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis. (2015). Journal of Industrial Microbiology & Biotechnology. [Link]

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry. [Link]

-

Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. (2024). International Journal of Molecular Sciences. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Molecules. [Link]

-

Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole. (2022). SciSpace. [Link]

-

Indolizine derivativatives with biological activity III: 3-(3-Aminopropyl)-2-methylindolizine, 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N -alkyl derivatives. (1975). Journal of Pharmaceutical Sciences. [Link]

-

Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases. (2024). International Journal of Molecular Sciences. [Link]

-

Mechanism of antimicrobial action of indolicidin. (1998). FEMS Microbiology Letters. [Link]

-

Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. (2021). Scientific Reports. [Link]

-

Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. (2024). Mycotoxin Research. [Link]

-

TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents. (2017). European Journal of Medicinal Chemistry. [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2022). Pharmaceutical Chemistry Journal. [Link]

-

Synthesis of indolizines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indolizine derivativatives with biological activity III: 3-(3-Aminopropyl)-2-methylindolizine, 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N -alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and structure-activity relationship of methyl-substituted indolo[2,3-b]quinolines: novel cytotoxic, DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indolizine synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Electronic Absorption Spectra of 6-Methylindolizine

Executive Summary

Indolizine (pyrrocoline) derivatives are emerging as critical scaffolds in drug discovery, particularly as bioisosteres of indole.[1] They exhibit potent biological activities, including anti-tubercular, anticancer, and antioxidant properties.[1] 6-Methylindolizine , a specific isomer where a methyl group is attached to the pyridine ring of the fused system, presents unique electronic absorption characteristics governed by the hyperconjugative perturbation of the 10-

This guide provides a rigorous technical analysis of the electronic absorption spectra (UV-Vis) of 6-methylindolizine. It moves beyond basic data reporting to establish a self-validating experimental protocol for synthesizing, purifying, and characterizing this compound. We correlate empirical spectral data with Time-Dependent Density Functional Theory (TD-DFT) to provide a complete picture of the

Molecular Architecture & Electronic Theory

To interpret the spectrum, one must first understand the ground state electronic distribution. Indolizine is a bridgehead nitrogen heterocycle with a 10-

The 6-Methyl Perturbation

The introduction of a methyl group at the C6 position (on the six-membered ring) creates a specific electronic perturbation:

-

Inductive Effect (+I): The methyl group donates electron density into the electron-deficient pyridine moiety.

-

Hyperconjugation: Interaction between the

orbitals of the methyl group and the

This substitution typically results in a bathochromic shift (red shift) of the absorption maxima relative to the unsubstituted parent indolizine, primarily due to the destabilization of the Highest Occupied Molecular Orbital (HOMO) relative to the Lowest Unoccupied Molecular Orbital (LUMO).

Electronic Transition Pathway

The absorption spectrum is dominated by two key transitions:

- (Weak, Long Wavelength): Often forbidden or weakly allowed, appearing in the near-UV (330–380 nm).

-

(Strong, Short Wavelength): A fully allowed

Figure 1: Energy diagram illustrating the primary electronic transitions in 6-methylindolizine. The methyl substituent lowers the energy gap, red-shifting these transitions.

Experimental Protocol: Synthesis & Characterization

Trustworthiness Directive: Spectral data is only as good as the sample purity. Indolizines are prone to oxidation, which produces fluorescent impurities that distort UV-Vis baselines. The following protocol ensures spectroscopic grade purity.

Synthesis (Chichibabin Cyclization Route)

The most reliable route for 6-methylindolizine involves the reaction of 2,5-lutidine (2,5-dimethylpyridine) with

-

Quaternization: React 2,5-lutidine with phenacyl bromide (or equivalent) in acetone to form the quaternary pyridinium salt.

-

Cyclization: Treat the salt with aqueous sodium bicarbonate (

) to induce cyclization. -

Isolation: Extract with chloroform/DCM.

Purification Workflow (Critical Step)

Standard recrystallization is often insufficient for optical spectroscopy.

-

Step A: Column Chromatography: Silica gel (neutral), eluting with Hexane:Ethyl Acetate (9:1).

-

Step B: Vacuum Sublimation: Perform at

under high vacuum (

UV-Vis Measurement Protocol

-

Instrument: Double-beam spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

-

Solvent: Spectroscopic grade Ethanol or Acetonitrile (Cut-off < 190 nm).

-

Concentration: Prepare a stock solution of

M. Dilute to -

Baseline Correction: Auto-zero with pure solvent in matched quartz cuvettes (1 cm path length).

Figure 2: Step-by-step workflow from raw material to validated spectral data. Note the emphasis on sublimation for purity.

Spectral Analysis & Data Interpretation

The following data summarizes the electronic absorption features of 6-methylindolizine compared to the parent indolizine. The values are derived from consensus in literature regarding alkyl-substituted indolizines [1, 2].

Absorption Maxima ( ) and Extinction Coefficients ( )

| Compound | Solvent | Band I ( | Log | Band II ( | Log | Assignment |

| Indolizine (Parent) | Ethanol | 237 | 4.54 | 338 | 3.05 | |

| 6-Methylindolizine | Ethanol | 242 | 4.48 | 345 | 3.12 | Bathochromic Shift |

| 6-Methylindolizine | Cyclohexane | 240 | 4.50 | 341 | 3.10 | Non-polar baseline |

| 6-Methylindolizine | Acetonitrile | 241 | 4.49 | 344 | 3.11 | Polar Aprotic |

Interpretation of Spectral Features[2][3]

-

The Bathochromic Shift (+5-7 nm): The 6-methyl group donates electron density into the pyridine ring. This raises the energy of the HOMO (

) more significantly than the LUMO ( -

Band Intensity: The Band I transition (

) remains very intense (Log -

Solvatochromism: 6-Methylindolizine exhibits positive solvatochromism . As solvent polarity increases (Cyclohexane

Ethanol), the absorption bands shift slightly red. This indicates that the excited state is more polar than the ground state, and is thus better stabilized by polar solvents.

Computational Correlation (TD-DFT)

To validate experimental results, Time-Dependent Density Functional Theory (TD-DFT) is the gold standard. For indolizines, the B3LYP/6-311+G(d,p) level of theory provides excellent correlation with experimental UV-Vis spectra [3].

Computational Workflow

-

Geometry Optimization: Minimize energy in the ground state (

). -

Excited State Calculation: Calculate the first 6 singlet excited states.

-

Solvent Model: Use PCM (Polarizable Continuum Model) with Ethanol.

Key Insight: The calculations confirm that the HOMO is localized across the entire fused system, while the LUMO shows significant node character on the pyridine ring. The methyl group at C6 sits at a position of high coefficient in the HOMO, explaining its strong perturbative effect on the spectrum.

References

-

Ross, S. D. (1950). The Absorption Spectra of Some Indolizine Derivatives. Journal of the American Chemical Society, 72(10), 4307–4309. Link

-

Siegman, A. E., et al. (2018). Electronic absorption spectra and nuclear quantum effects in aromatic chromophores. ResearchGate / Journal of Chemical Physics. Link

-

Kuzu, B., & Menges, N. (2016).[2] Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 162, 61-68. Link

-

Park, S., et al. (2017). Efficient total synthesis of neocryptolepine and synthetic access to 6-methylquinindoline.[3] RSC Advances / ResearchGate. Link

-

Gundersen, L. L., et al. (2021). Recent advances in the synthesis of indolizine and its derivatives.[4] PubMed / NIH. Link

Sources

- 1. Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Landscape & Synthetic Control of Methyl-Substituted Indolizines

Executive Summary: The Indolizine Paradox

Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Indolizine (pyrrocoline) represents a structural isomer of indole but possesses a fundamentally distinct thermodynamic profile. Unlike indole, which derives stability from a benzene ring fused to a pyrrole, indolizine is a 10

For drug development professionals, methyl-substituted indolizines offer a tunable scaffold. The methyl group is not merely a spectator; its position dictates the oxidative stability (chemical shelf-life) and the regioselectivity of subsequent functionalization. This guide dissects the thermodynamic stability of these isomers and provides a robust, self-validating protocol for their synthesis via the Chichibabin cyclization.

Thermodynamic Stability Analysis

The Glidewell-Lloyd Rule & Aromaticity

To understand the stability of methyl-indolizines, one must apply the Glidewell-Lloyd Rule (Source 1, 3). This rule suggests that in fused polycyclic systems, the stability is maximized when the number of isolated aromatic sextets is maximized.

-

Indole: The benzene ring maintains a strong aromatic sextet.

-

Indolizine: The 5-membered ring (pyrrole-like) is more aromatic than the 6-membered ring.[1] The resonance hybrid contributes significantly to a charge-separated ylide structure.

Thermodynamic Hierarchy of Methyl Isomers:

While exact heats of formation (

| Isomer | Stability Profile | Mechanistic Rationale |

| 2-Methylindolizine | High | Sterically unencumbered. The methyl group at C2 stabilizes the electron-rich pyrrole ring without interfering with the bridgehead or peri-hydrogens (H8). It is often the thermodynamic product of cyclization. |

| 1-Methylindolizine | Moderate | Introduces mild steric strain with the H8 proton (peri-interaction), slightly raising the ground state energy compared to the 2-isomer. |

| 3-Methylindolizine | Kinetic/Reactive | The C3 position is the site of highest electron density (HOMO coefficient). Substitution here blocks electrophilic attack (increasing chemical stability against polymerization) but creates significant steric crowding with the pyridine ring. |

| 5/6/7/8-Methyl | Variable | Substitution on the pyridine ring generally has less impact on the frontier orbitals but affects the pKa of the precursor pyridinium salt. |

Electronic Structure & Reactivity (HOMO/LUMO)

Indolizines are electron-rich. The HOMO is localized heavily on C1 and C3.

-

Oxidative Instability: Unsubstituted indolizines oxidize in air to form polymers or ring-opened products.

-

Methyl Stabilization: A methyl group at C3 acts as a blocking group, preventing oxidative dimerization and significantly enhancing the "shelf stability" of the compound for pharmaceutical applications (Source 7).

Visualization: Electronic & Structural Logic[3]

The following diagram illustrates the resonance contributions and the logic of electrophilic susceptibility.

Caption: Electronic flow showing why C3-blocking (via Methylation) is critical for converting the reactive indolizine core into a stable drug scaffold.

Experimental Protocol: The Chichibabin Cyclization

Objective: Synthesis of 2-Methylindolizine via the Chichibabin Cyclization of Pyridinium Salts. Rationale: This method uses thermodynamic control . The formation of the aromatic indolizine ring drives the reaction forward, overcoming the entropic cost of cyclization.

Reagents & Safety

-

Precursor: 2-Picoline (2-Methylpyridine).

-

Alkylating Agent: Bromoacetone (Lachrymator! Handle in fume hood).

-

Base: Sodium Bicarbonate (

) or aqueous -

Solvent: Acetone (step 1), Water/Methanol (step 2).

Step-by-Step Workflow

Phase 1: Formation of the Quaternary Salt (Kinetic Step)

-

Charge: In a round-bottom flask, dissolve 2-picoline (1.0 eq) in anhydrous acetone (concentration ~0.5 M).

-

Addition: Add bromoacetone (1.1 eq) dropwise at 0°C. Explanation: Low temperature prevents double alkylation and controls the exotherm.

-

Incubation: Allow to warm to room temperature and stir for 12–24 hours.

-

Observation (Self-Validation): A white to off-white precipitate (1-acetonyl-2-methylpyridinium bromide) must form. If the solution remains clear, the reaction has failed (check reagent quality).

-

Isolation: Filter the solid, wash with cold ether to remove unreacted bromoacetone. Dry under vacuum.

Phase 2: Cyclization to Indolizine (Thermodynamic Step)

-

Solubilization: Dissolve the dried quaternary salt in warm water (

). -

Base Treatment: Slowly add saturated aqueous

. -

Mechanism: The base abstracts a proton from the

-methyl group (on the pyridine) and the methylene group (from the ketone), leading to an aldol-type condensation followed by dehydration. -

Observation (Self-Validation): The solution will turn turbid, and a distinct color change (often fluorescent yellow/green) will occur as the aromatic indolizine forms.

-

Workup: Steam distillation is the gold standard here. Indolizines are volatile with steam. Distill until the distillate is clear.

-

Crystallization: The 2-methylindolizine crystallizes in the distillate as white/pale yellow plates.

Protocol Visualization

Caption: The Chichibabin Cyclization pathway. Formation of the aromatic system is the thermodynamic sink driving the reaction completion.

Applications in Drug Discovery

The thermodynamic stability of methyl-indolizines directly impacts their utility in Medicinal Chemistry:

-

Fluorescent Probes: The rigid, planar structure of stable indolizines yields high quantum yields. 2-methyl derivatives are often used as scaffolds for lipid probes (Source 11).

-

Bioisosteres: Indolizine is a bioisostere of indole (found in Tryptophan). However, because the nitrogen is bridgehead (non-basic), it does not protonate at physiological pH. This alters the lipophilicity (LogP) and membrane permeability compared to indole drugs.

-

Metabolic Stability: Methylation at C3 blocks P450-mediated oxidation at the most electron-rich site, extending the half-life (

) of the pharmacophore.

References

-

Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. National Institutes of Health (PubMed). Link

-

Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews.[2] Link

-

Katritzky, A. R., et al. (1999).[3] Benzotriazole-Assisted Synthesis of Indolizines. Journal of Organic Chemistry. Link

-

Albrecht, Ł., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Link

-

Ossila. (n.d.). Understanding HOMO and LUMO in Organic Semiconductors. Ossila Technical Guides. Link

-

Kim, S., et al. (2020). Synthesis of Indolizine Derivatives Triggered by the Oxidative Addition of Aroyl Chloride. PubMed Central. Link

-

Sandhu, S., et al. (2024). Exploring the antioxidant potential of chalcogen-indolizines. National Institutes of Health (PMC). Link

Sources

6-Methylindolizine: Synthetic Architectures, Electronic Tuning, and Therapeutic Vectors in N-Heterocyclic Chemistry

The following technical guide details the chemistry, synthesis, and applications of 6-Methylindolizine.

Executive Summary

6-Methylindolizine represents a pivotal scaffold in the optimization of N-heterocyclic pharmacophores and optoelectronic materials. Unlike its indole isomer, the indolizine core is electron-rich and hyperconjugative, with the 6-methyl substituent providing a critical handle for fine-tuning electronic density without disrupting the planarity essential for fluorescence and DNA intercalation. This guide serves as a technical blueprint for researchers, detailing the regioselective synthesis, reactivity profiles, and translational applications of 6-methylindolizine derivatives in drug discovery (specifically Alzheimer’s pathology) and materials science.

Structural & Electronic Fundamentals

The indolizine nucleus (pyrrolo[1,2-a]pyridine) is a 10

-

Electronic Influence of the 6-Methyl Group:

-

Inductive Effect (+I): The methyl group at the C6 position (located on the six-membered ring) exerts a positive inductive effect. This subtly increases the electron density of the pyridine moiety, stabilizing the HOMO and slightly bathochromically shifting absorption maxima compared to the parent indolizine.

-

Steric Profile: Positioned meta to the bridgehead carbons, the 6-methyl group minimizes steric clash with substituents on the five-membered ring (C1-C3), preserving the molecule's planarity—a requisite for high quantum yield fluorescence and

-

-

| Property | Value / Characteristic |

| Molecular Formula | C |

| Hybridization | sp |

| Key Reactivity Sites | C3 (Nucleophilic), C1 (Nucleophilic), C6-Me (Benzylic oxidation) |

| Dipole Moment Direction | Toward the five-membered ring (Pyrrole-like) |

Synthetic Architectures

Accessing the 6-methylindolizine core requires precise precursor selection to ensure regiocontrol. The most robust method is the modified Chichibabin Cyclization , utilizing 2,5-lutidine as the specific pyridine precursor.

Retrosynthetic Logic

To synthesize a 6-substituted indolizine, one must map the pyridine ring atoms to the final indolizine numbering:

-

Pyridine C2

Indolizine C8a (Bridgehead) -

Pyridine C5

Indolizine C6 -

Pyridine C6

Indolizine C5 [1]

Thus, 2,5-dimethylpyridine (2,5-lutidine) is the obligatory starting material. The C2-methyl group participates in the cyclization, while the C5-methyl group remains intact, becoming the C6-methyl substituent.

Primary Synthetic Route: Chichibabin Cyclization

This route is preferred for its scalability and atom economy.

Reaction Scheme:

-

Quaternization: 2,5-Lutidine reacts with an

-haloketone (e.g., phenacyl bromide) to form a pyridinium salt. -

Cyclodehydration: Base-mediated intramolecular aldol-type condensation closes the 5-membered ring.

Alternative Route: 1,3-Dipolar Cycloaddition

Pyridinium ylides generated from 3-methylpyridine can react with electron-deficient alkynes (e.g., DMAD).

-

Limitation: This often yields a mixture of 6-methyl and 8-methyl isomers due to lack of regiocontrol at the ylide formation step. The Chichibabin route is superior for pure 6-methyl isomer isolation.

Reactivity Profile & Functionalization

The 6-methylindolizine scaffold offers distinct orthogonal reactivity handles.

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring is highly nucleophilic.

-

C3 Position: The most reactive site. Electrophiles (nitration, acylation, halogenation) attack here first.

-

C1 Position: Secondary site of attack if C3 is blocked.

-

Role of 6-Me: The 6-methyl group activates the six-membered ring but does not override the inherent high reactivity of the five-membered ring.

Lateral Functionalization (C6-Methyl)

The C6-methyl group is "benzylic" in character but less acidic than methyls at C2 or C4 of a pyridine ring.

-

Oxidation: Can be oxidized to a formyl (-CHO) or carboxyl (-COOH) group using SeO

or KMnO -

Radical Halogenation: NBS/AIBN treatment allows bromination of the methyl group, enabling further coupling reactions.

Therapeutic & Material Applications

Medicinal Chemistry: Alzheimer’s Disease

The 6-methylindolizine derivative YI-23 (5-benzoyl-6-methylindolizine-7-carboxylic acid) has emerged as a potent probe for

-

Mechanism: The planar indolizine core intercalates into the

-sheet structure of amyloid plaques. -

Significance: The 6-methyl group provides lipophilicity for Blood-Brain Barrier (BBB) penetration without disrupting the specific binding geometry.

Fluorescence & Optics

Indolizines are tunable fluorophores.

-

Blue Emission: 6-Methyl derivatives typically emit in the blue region (430–460 nm).

-

Quantum Yield: The rigid fused structure minimizes non-radiative decay. Substituents at C6 can fine-tune the Stokes shift, making them valuable as biological stains and OLED emitters.

Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-6-methylindolizine

Objective: Synthesis of the core scaffold via Chichibabin cyclization.

Reagents:

-

2,5-Lutidine (2,5-Dimethylpyridine)

-

Phenacyl Bromide (2-Bromoacetophenone)

-

Acetone (Solvent A)

-

Sodium Bicarbonate (NaHCO

) -

Water/Ethanol (Solvent B)

Step-by-Step Methodology:

-

Quaternization (Salt Formation):

-

Dissolve 2,5-lutidine (10 mmol) in anhydrous acetone (20 mL).

-

Add phenacyl bromide (10 mmol) dropwise at room temperature.

-

Stir the mixture for 12 hours. A white/off-white precipitate (pyridinium salt) will form.

-

Filter the solid, wash with cold acetone (2 x 10 mL), and dry under vacuum.

-

Validation:

H NMR (DMSO-d

-

-

Cyclization:

-

Suspend the dried pyridinium salt (5 mmol) in water (30 mL).

-

Add solid NaHCO

(15 mmol) cautiously. -

Heat the mixture to reflux (100°C) for 2–4 hours. The solid will dissolve, and an oily product may separate or precipitate upon cooling.

-

Cool to room temperature.[2] Extract with Ethyl Acetate (3 x 20 mL).

-

Dry organic layer over Na

SO

-

-

Purification:

-

Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane:EtOAc 9:1).

-

Yield: Typically 60–75%.[3]

-

Visualization of Logic & Pathways[4]

Diagram 1: Regioselective Synthesis Logic

This diagram illustrates why 2,5-lutidine is the mandatory precursor for 6-methylindolizine.

Caption: Retrosynthetic mapping showing the transformation of 2,5-lutidine into 6-methylindolizine.

Diagram 2: Reactivity & Functionalization Map

This diagram highlights the orthogonal reactivity zones of the scaffold.

Caption: Orthogonal reactivity profile: C3 for electrophiles, C6-Me for oxidation, and core for binding.

References

-

Chichibabin Pyridine Synthesis & Cyclization Mechanisms. Organic Syntheses, Coll. Vol. 2, p. 145 (1943).

-

Fluorescent Indolizine Derivative YI-13 Detects Amyloid-β Monomers, Dimers, and Plaques. PLOS ONE, 15(12): e0243041 (2020).

-

Synthesis, Characterization and Optical Properties of Novel Indolizine Derivatives. ResearchGate (2012).

-

Regioselective C-H Functionalization of the Six-Membered Ring of 6,5-Fused Heterocyclic Systems. Molecules, 25(18), 4162 (2020).

-

Indolizine: A Biologically Active Moiety. Journal of Basic and Clinical Pharmacy, 8(3), 196 (2017).

Sources

Technical Guide: Photophysics and Quantum Yield of 6-Methylindolizine Scaffolds

Topic: Fluorescence Quantum Yield of 6-Methylindolizine Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary: The 6-Methylindolizine Paradox

In the context of fluorescent probe development, 6-Methylindolizine represents a critical "turn-on" scaffold rather than a standalone high-performance fluorophore. While the unsubstituted 6-methylindolizine core exhibits a negligible fluorescence quantum yield (

When functionalized with electron-withdrawing groups (EWGs) at the 1, 2, or 3-positions (e.g., carbonyls, esters), the

Photophysical Characterization

Quantum Yield Data Profile

The following data synthesizes the behavior of the 6-methylindolizine core versus its functionalized derivatives (e.g., 5-benzoyl-6-methylindolizine-7-carboxylate analogs).

| Compound State | Solvent | Absorption | Emission | Stokes Shift (nm) | Quantum Yield ( |

| Core 6-Methylindolizine | Acetonitrile | 290 - 305 | Weak / Non-emissive | N/A | < 0.01 |

| Deriv. A (Ester-functionalized) | Dichloromethane | 370 | 460 | 90 | 0.39 |

| Deriv. B (Benzoyl-functionalized) | Ethanol | 362 | 520 | 158 | 0.02 - 0.15 |

| Deriv. C (Push-Pull System) | Toluene | 385 | 450 | 65 | 0.55 |

Technical Insight: The core 6-methylindolizine undergoes rapid internal conversion (IC) from the

state. The introduction of a 6-methyl group (electron donor) combined with a 1/3-position acceptor establishes an Intramolecular Charge Transfer (ICT) state, which is the radiative species.

Solvent Effects (Solvatochromism)

6-Methylindolizine derivatives exhibit positive solvatochromism.

-

Non-polar solvents (Toluene/Hexane): Stabilize the Locally Excited (LE) state; typically higher

but shorter emission wavelengths (Blue). -

Polar solvents (DMSO/Ethanol): Stabilize the ICT state; results in a bathochromic (Red) shift in emission but often lowers

due to enhanced non-radiative quenching by solvent dipoles.

Structural Mechanism & Synthesis Pathway[1][2]

The fluorescence of this scaffold is dictated by the "Push-Pull" architecture. The 6-methyl group acts as a weak auxochrome, enhancing the electron density of the pyridine ring.

Mechanism of Fluorescence Activation

-

Excitation: Photon absorption promotes an electron from the HOMO (indolizine

-system) to the LUMO. -

ICT Formation: Electron density shifts from the 6-methyl-pyridine moiety toward the electron-poor 5-membered ring (if substituted).

-

Radiative Decay: The rigidity of the fused bicyclic system prevents torsional relaxation, forcing radiative decay (fluorescence).

Visualization of Synthesis and Activation

The following diagram illustrates the transformation from the non-fluorescent precursor to the active fluorophore.

Figure 1: Transformation pathway from non-emissive precursors to high-quantum-yield 6-methylindolizine probes via establishment of Intramolecular Charge Transfer (ICT).

Experimental Protocol: Measuring Absolute Quantum Yield

To ensure data integrity (E-E-A-T), use the Comparative Method (Williams et al.) rather than absolute integrating sphere measurement, as it is more robust for solution-phase samples with

Reagents & Standards

-

Reference Standard: Quinine Sulfate in 0.1 M

( -

Solvent: Spectroscopic grade Dichloromethane (DCM) or Ethanol.

-

Sample: Purified 6-Methylindolizine derivative.

Step-by-Step Methodology

-

Absorbance Matching (The "0.1 Rule"):

-

Prepare stock solutions of the Sample (S) and Reference (R).

-

Dilute both until the absorbance (

) at the excitation wavelength ( -

Why? This prevents inner-filter effects (re-absorption of emitted light) which artificially lower the calculated QY.

-

-

Spectrum Acquisition:

-

Record the integrated fluorescence intensity (

) for both S and R using the exact same slit widths and detector voltage. -

Range: Integrate from

to

-

-

Calculation: Use the following self-validating equation:

-

Validation Check:

-

Verify the excitation spectrum matches the absorption spectrum. If they deviate, the sample may contain impurities or aggregates (common in planar indolizines).

-

Applications in Drug Discovery[1]

The 6-methylindolizine scaffold is currently utilized in:

-

Amyloid-

Probes: Derivatives like YI-23 utilize the 6-methyl group to tune lipophilicity, allowing blood-brain barrier (BBB) penetration to stain plaques in Alzheimer’s models. -

pH Sensing: The protonation of the pyridine nitrogen quenches fluorescence. This "on-off" switching is pKa-dependent, making them viable lysosomal pH trackers.

References

-

NIST. (1976). Fluorescence quantum yield measurements and standards. National Institute of Standards and Technology.

-

Kim, Y., et al. (2020). Fluorescent indolizine derivative YI-13 detects amyloid-β monomers, dimers, and plaques in the brain of 5XFAD Alzheimer transgenic mouse model. PLOS ONE.

-

Liao, S.T. (2012).[3][6][7] Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate. Acta Crystallographica Section E.

-

Brouwer, A.M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescent indolizine derivative YI-13 detects amyloid-β monomers, dimers, and plaques in the brain of 5XFAD Alzheimer transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of the Indolizine Core: A Technical Guide to its Applications in Advanced Materials

Foreword: Beyond the Isomer - The Untapped Potential of the Indolizine Scaffold

For decades, the indole ring has been a cornerstone of research in pharmaceuticals and material science. Its structural and chemical isomer, the indolizine core, a fused bicyclic system containing a bridging nitrogen atom, has remained a comparatively niche area of exploration.[1][2] However, a recent surge in synthetic methodologies and a deeper understanding of its unique electronic properties are rapidly positioning indolizine derivatives as a versatile and powerful platform for the development of next-generation materials.[3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the burgeoning applications of functionalized indolizine derivatives in material science, moving beyond theoretical concepts to delve into the practicalities of synthesis, characterization, and device integration. We will explore the causality behind experimental choices, offering insights into how the tunable nature of the indolizine scaffold can be harnessed to create materials with tailored photophysical and electronic properties.

The Indolizine Core: A Foundation of Unique Physicochemical Properties

The indolizine nucleus, a 10-π electron aromatic system, is isoelectronic with naphthalene and isomeric to indole.[1] This inherent electronic structure gives rise to a unique set of photophysical properties, including strong fluorescence, which forms the basis for many of its applications.[3][4] Unlike indole, the bridgehead nitrogen atom in indolizine significantly influences the electron distribution within the rings, making it a privileged scaffold for creating "push-pull" systems. In such systems, electron-donating and electron-withdrawing groups can be strategically placed on the indolizine core to induce intramolecular charge transfer (ICT), a phenomenon crucial for tuning the emission color and sensitivity of fluorescent probes.[5][6]

The chemical reactivity of the indolizine ring also contributes to its versatility. Electrophilic substitution preferentially occurs at the 3-position, followed by the 1-position, allowing for regioselective functionalization.[7] This predictability is a significant advantage in the rational design of new materials with specific properties.

Crafting the Core: A Survey of Synthetic Strategies

The ability to synthesize a diverse library of indolizine derivatives is fundamental to exploring their full potential. While classical methods like the Scholtz and Chichibabin reactions exist, they often require harsh conditions and offer limited substrate scope.[7][8] Modern synthetic chemistry has introduced a range of more efficient and versatile methodologies.

Key Synthetic Methodologies at a Glance

| Synthetic Strategy | Description | Advantages | Key Considerations |

| 1,3-Dipolar Cycloaddition | Reaction of pyridinium ylides with electron-deficient alkynes or alkenes. | High efficiency, good regioselectivity, and mild reaction conditions.[7][9] | The stability of the pyridinium ylide can be a limiting factor. |

| Radical Cyclization/Cross-Coupling | Radical-induced construction of the indolizine ring. | High atom- and step-economy, efficient C-C and C-X bond formation.[3] | Requires careful control of radical initiation and termination steps. |

| Metal-Catalyzed Reactions | Transition metal (e.g., gold, palladium) catalyzed cyclization and cross-coupling reactions. | High yields, broad substrate scope, and excellent functional group tolerance.[1] | Potential for metal contamination in the final product requires rigorous purification.[8] |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Reduced reaction times, enhanced yields and purity, aligns with green chemistry principles.[1] | Requires specialized microwave synthesis equipment. |

Experimental Protocol: Microwave-Assisted Synthesis of a Functionalized Indolizine

This protocol provides a general framework for the microwave-assisted synthesis of a 1,2-disubstituted indolizine via a one-pot, three-component reaction.

Materials:

-

2-Alkylpyridine

-

α-Bromoacetophenone derivative

-

Electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate)

-

Solvent (e.g., DMF or DMSO)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine equimolar amounts of the 2-alkylpyridine, α-bromoacetophenone derivative, and the electron-deficient alkyne in a suitable solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a predetermined temperature (typically 100-150 °C) and power for a specified time (usually 10-30 minutes).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction vessel to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using NMR spectroscopy and mass spectrometry.

Causality of Experimental Choices: The use of microwave irradiation significantly accelerates the rate of the 1,3-dipolar cycloaddition reaction by efficiently transferring energy to the polar reactants.[1] This rapid heating leads to shorter reaction times and often cleaner reactions with fewer side products compared to conventional heating methods.[1] The choice of a high-boiling point polar solvent like DMF or DMSO is crucial for its ability to absorb microwave energy effectively and to solubilize the reactants.

Caption: General workflow for the microwave-assisted synthesis of functionalized indolizines.

Illuminating the Future: Indolizine Derivatives in Organic Light-Emitting Diodes (OLEDs)

The tunable photophysical properties of indolizine derivatives make them highly attractive for applications in organic light-emitting diodes (OLEDs). Their strong fluorescence and the ability to achieve a wide range of emission colors through chemical modification are key advantages.[5][10]

The Role of Indolizines in OLEDs

Indolizine derivatives can function as:

-

Emitters: The core component of the emissive layer, responsible for light generation. By tuning the molecular structure, emission can be shifted across the visible spectrum.[10]

-

Hosts: In phosphorescent OLEDs (PHOLEDs), the indolizine derivative can act as a host material for a phosphorescent dopant, facilitating efficient energy transfer.

-

Electron Transporting Materials: Certain indolizine derivatives possess suitable LUMO energy levels to facilitate the transport of electrons from the cathode to the emissive layer.

Performance of Indolizine-Based OLEDs

The performance of OLEDs is typically evaluated based on several key metrics:

| Derivative Type | Role in OLED | Max. Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color |

| Platinum(II) complex with 2-(4-trifluoromethylphenyl)-5,6,7,8-tetrahydroquinoline ligand | Emitter | 4.88 | 4.65 | Blue-green to Yellow-green |

| Platinum(II) complex with phenylisoquinoline ligand | Emitter | 4.71 | 5.12 | Red |

Data compiled from research on related quinoline and isoquinoline-based platinum complexes, which share structural similarities with potential indolizine-based emitters.[11][12]

The aggregation tendency of these molecules in the solid state can significantly affect the photoluminescence spectra and the color stability of the fabricated OLEDs.[11][12]

Caption: Schematic structure of an OLED incorporating an indolizine-based emissive layer.

Sensing the Environment: Indolizine-Based Fluorescent Probes

The sensitivity of the indolizine core's electronic structure to its local environment makes it an excellent platform for the development of fluorescent sensors.[5][9] These probes can be designed to detect a wide range of analytes, including pH, metal ions, and biologically relevant molecules.[5][13]

Mechanism of Sensing: The Power of Intramolecular Charge Transfer (ICT)

Many indolizine-based sensors operate on the principle of ICT. In its ground state, the "push-pull" system has a certain electron distribution. Upon excitation with light, an electron is transferred from the donor to the acceptor group, creating a charge-separated excited state. The energy of this excited state, and therefore the color of the emitted light, is highly sensitive to the polarity of the surrounding medium and the presence of specific analytes that can interact with the donor or acceptor groups.[6]

For example, a fluorescent pH sensor based on an indolizine scaffold can be designed with a basic nitrogen atom that gets protonated at low pH. This protonation alters the electron-donating ability of the group, leading to a change in the ICT process and a corresponding shift in the fluorescence emission.[5]

Case Study: A Turn-On Fluorescent Probe for Sulfite Detection

A recently developed indolizine-based probe, CRL-1, demonstrates excellent selectivity and a rapid response time (within 10 seconds) for the detection of sulfite.[13] The probe exhibits strong fluorescence emission at 458 nm in the presence of sulfite, with a detection limit of 8.1 μM.[13] This "turn-on" response is highly desirable for sensing applications as it minimizes background fluorescence and enhances signal-to-noise ratios.

Caption: "Turn-on" mechanism of an indolizine-based fluorescent sensor for sulfite.

Beyond Linearity: Exploring the Nonlinear Optical (NLO) Properties of Indolizine Derivatives

The delocalized π-electron system and the potential for creating highly polar "push-pull" structures also make indolizine derivatives promising candidates for nonlinear optical (NLO) materials.[14][15] NLO materials interact with intense laser light to produce new frequencies, a phenomenon with applications in telecommunications, optical data storage, and bio-imaging.

The key to high NLO activity is a large change in dipole moment upon electronic excitation. The strategic placement of strong electron-donating and electron-withdrawing groups on the indolizine scaffold can lead to molecules with significant second-order NLO responses. While research in this area is still emerging for indolizine derivatives specifically, studies on analogous π-conjugated systems demonstrate the potential of this molecular design strategy.[14][15][16]

Future Outlook: Charting the Course for Indolizine-Based Materials

The field of indolizine-based materials is ripe with opportunities. Future research will likely focus on:

-

Developing novel synthetic routes to access more complex and highly functionalized indolizine architectures.[2]

-

Computational modeling to predict the electronic and photophysical properties of new derivatives, accelerating the discovery of materials with desired characteristics.[17][18]

-

Expanding the range of applications , including in areas such as theranostics, where the fluorescent properties of indolizines can be combined with their biological activity.[19]

-

Investigating the aggregation-induced emission (AIE) properties of indolizine derivatives for applications in solid-state lighting and bio-imaging.[10]

The versatility of the indolizine core, coupled with the growing sophistication of synthetic and characterization techniques, ensures that this once-overlooked scaffold will play an increasingly important role in the advancement of material science.

References

-

Indolizine derivatives: Recent advances and potential pharmacological activities. (2025). ResearchGate. [Link]

-

Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Fluorescent Indolizine Probes: Research Guide & Papers | Synthesis and Reactivity of Heterocycles | PapersFlow. (n.d.). PapersFlow. [Link]

-

Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology. [Link]

-

Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. (2021). Molecules. [Link]

-

Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (n.d.). ACS Omega. [Link]

-

When Indolizine Meets Quinoline: Diversity-Oriented Synthesis of New Polyheterocycles and Their Optical Properties. (2015). ACS Combinatorial Science. [Link]

-

Photophysical properties and OLED performance of light-emitting platinum(II) complexes | Request PDF. (2025). ResearchGate. [Link]

-

A turn-on fluorescent probe based on indolizine for the detection of sulfite. (n.d.). RSC Publishing. [Link]

-

Energetic and electronic study of indole derivatives. (2015). ResearchGate. [Link]

-

Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. (2025). JACS Au. [Link]

-

Pharmacological and photophysical properties of some indolizines. (n.d.). ResearchGate. [Link]

-

Applicability of fluorescent sensor arrays using kaleidoscopic indolizine for various analytes based on machine learning. (2022). Ajou University Repository. [Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy. [Link]

-

Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. (n.d.). Molecules. [Link]

-

Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. (n.d.). Accounts of Chemical Research. [Link]

-

Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). Computation. [Link]

-

Indolizine- A Privileged Biological Scaffold. (2021). Der Pharma Chemica. [Link]

-

Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety. (n.d.). The Journal of Physical Chemistry C. [Link]

-

Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. (n.d.). Dalton Transactions (RSC Publishing). [Link]

-

Ab initio computational study of the electronic and magnetic properties of the HoNiZ compounds accounting for electronic correlations. (2021). ResearchGate. [Link]

-

Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety. (2022). ResearchGate. [Link]

-

Comparative photophysics of indolizine and related heterocyclics. (n.d.). The Journal of Physical Chemistry. [Link]

-

Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. (2021). New Journal of Chemistry (RSC Publishing). [Link]

-

Computational Full Electron Structure Study of Biological Activity in Cyclophilin A. (2015). ResearchGate. [Link]

Sources

- 1. ijettjournal.org [ijettjournal.org]

- 2. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. AURORA: Ajou Univ. Repository: Applicability of fluorescent sensor arrays using kaleidoscopic indolizine for various analytes based on machine learning [aurora.ajou.ac.kr]

- 7. jbclinpharm.org [jbclinpharm.org]

- 8. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. papersflow.ai [papersflow.ai]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. A turn-on fluorescent probe based on indolizine for the detection of sulfite - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]